Methyl 6,6-dimethylmorpholine-3-carboxylate

Description

Structural Characterization of Methyl 6,6-Dimethylmorpholine-3-Carboxylate

Molecular Geometry and Stereochemical Configuration

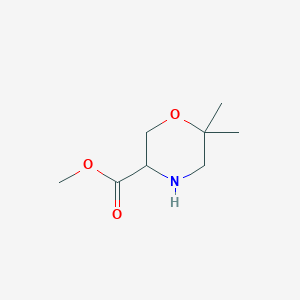

The compound features a morpholine ring (positions 1–6) with two methyl groups at the 6-position and a methyl ester group at the 3-position (Figure 1). The nitrogen atom at position 1 is part of the six-membered ring, while the oxygen atom occupies position 4. The stereochemistry at the 3-position is critical, with the (R)- and (S)-enantiomers reported in the literature.

| Position | Substituent | Configuration | Key Functional Groups |

|---|---|---|---|

| 1 | Nitrogen | Ring member | Ring nitrogen |

| 3 | Methyl ester (OCH₃) | Chiral center | Carboxylate ester |

| 6 | Two methyl groups | Equatorial/axial | Bulky substituents |

The chiral center at C3 arises due to the ester group and three distinct substituents: the morpholine ring, a hydrogen atom, and the carbonyl oxygen. The steric bulk of the 6,6-dimethyl groups influences the ring conformation, favoring a chair-like arrangement with the methyl groups in equatorial positions to minimize steric strain.

Conformational Analysis via Spectroscopic and Computational Methods

NMR Spectroscopy

The ¹H NMR spectrum in DMSO-d₆ reveals distinct signals for the morpholine protons and methyl groups:

- δ 3.71–3.74 ppm (m, 1H) : Proton adjacent to the ester group (C3)

- δ 3.61 ppm (s, 3H) : Methyl ester protons

- δ 2.65 ppm (d, 1H) and 2.46 ppm (d, 1H) : Axial and equatorial protons on the morpholine ring

- δ 1.11 ppm (s, 3H) and 1.09 ppm (s, 3H) : Equatorial methyl groups at C6.

The coupling constants and chemical shifts confirm a chair conformation with the ester group in an axial position to minimize 1,3-diaxial interactions.

Computational Modeling

DFT and molecular mechanics studies predict the morpholine ring adopts a chair conformation, with the ester group occupying an axial position to reduce steric hindrance from the 6,6-dimethyl groups. The 3D conformer analysis from PubChem (CID 53403248) supports this arrangement, showing the methyl ester and 6,6-dimethyl groups in equatorial positions.

Comparative Structural Features with Morpholine Derivatives

This compound differs significantly from other morpholine derivatives due to its substituent arrangement:

| Compound | Substituent Position | Key Structural Feature | Impact on Conformation |

|---|---|---|---|

| Methyl morpholine-2-carboxylate | 2 | Ester at position 2 | Forces ester into axial position |

| Methyl morpholine-4-carboxylate | 4 | Ester at position 4 | Allows equatorial ester orientation |

| Methyl 2,2-dimethylmorpholine-3-carboxylate | 2,2-dimethyl | Bulky substituents at position 2 | Restricts ring flexibility |

The 6,6-dimethyl groups in the target compound create steric constraints that lock the ring in a chair conformation, unlike unsubstituted morpholine derivatives, which may adopt boat or other conformations.

Crystallographic Studies and Hydrogen Bonding Patterns

X-Ray Crystallography

The hydrochloride salt of the compound crystallizes in a monoclinic or orthorhombic system, with hydrogen bonds forming between the ester carbonyl oxygen and adjacent protons. For example:

- N–H⋯O hydrogen bonds : Between the morpholine nitrogen and ester carbonyl oxygen (distance: ~2.6–3.1 Å).

- Cl⁻ interactions : The chloride counterion forms hydrogen bonds with the morpholine NH group and ester oxygen, stabilizing the crystal lattice.

Hydrogen Bonding Networks

In the solid state, the compound exhibits:

- Intramolecular hydrogen bonding : Between the ester oxygen and adjacent ring protons.

- Intermolecular hydrogen bonding :

These interactions create a 3D supramolecular architecture, as observed in related morpholine derivatives.

Properties

IUPAC Name |

methyl 6,6-dimethylmorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2)5-9-6(4-12-8)7(10)11-3/h6,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOMIOFBGFGDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695154 | |

| Record name | Methyl 6,6-dimethylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255098-56-6 | |

| Record name | 3-Morpholinecarboxylic acid, 6,6-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6,6-dimethylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₈H₁₅NO₃

- Molecular Weight : Approximately 171.21 g/mol

- Functional Groups : Contains a carboxylate group and a morpholine ring.

The unique structural properties of MDMC influence its reactivity and potential interactions with biological systems, making it a valuable compound in scientific research.

Medicinal Chemistry

MDMC is explored as a potential building block for the synthesis of pharmaceutical compounds due to its morpholine structure, which is prevalent in many biologically active molecules. Its chiral nature allows for stereoselective reactions, essential in drug development.

- Case Study : A study evaluated the compound's efficacy as an inhibitor of bacterial topoisomerases, showing promising results against various Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, suggesting its potential as an antibacterial agent .

Organic Synthesis

In organic synthesis, MDMC serves as an intermediate for creating more complex organic molecules. Its functional groups can participate in various chemical reactions:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Capable of forming alcohols.

- Substitution Reactions : Allows for the introduction of various functional groups.

This versatility makes MDMC a valuable reagent in synthetic organic chemistry .

Polymer Chemistry

The carboxylate group in MDMC can participate in reactions to form polymers with specific properties. This application is particularly relevant in developing novel materials for industrial use.

Case Study 1: Antibacterial Efficacy

A laboratory study tested MDMC against clinically relevant pathogens. Results indicated broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a candidate for new antimicrobial agents.

Case Study 2: Antiviral Potential

In preclinical trials, MDMC was evaluated for antiviral activity against dengue virus (DENV). The compound demonstrated significant inhibition of viral replication in vitro, suggesting its applicability in antiviral therapies .

Mechanism of Action

The mechanism by which methyl 6,6-dimethylmorpholine-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a detailed comparison of methyl 6,6-dimethylmorpholine-3-carboxylate with its structural analogs, focusing on physicochemical properties, stereochemical variations, and applications.

Key Findings:

Stereochemical Impact :

- The (S)-enantiomer of this compound is prioritized in drug development due to its superior stereoselective interactions with biological targets compared to the (R)-enantiomer .

- The (R)-6,6-dimethylmorpholine-3-carboxylic acid (CAS: 1142202-55-8) lacks the ester group, reducing its solubility but making it a versatile precursor for chiral ligands .

Functional Group Variations: The hydrochloride salt form (CAS: 2803375-13-3) offers enhanced stability under ambient storage conditions (Inert atmosphere, Room Temperature) compared to the free base, which is critical for industrial-scale pharmaceutical manufacturing .

Physicochemical Properties :

- This compound’s molecular weight (201.22) and ester functionality contribute to moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, the carboxylic acid derivative (171.18) is more polar, limiting its use in hydrophobic environments .

Biological Activity

Methyl 6,6-dimethylmorpholine-3-carboxylate (MDMC) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the morpholine family, characterized by a six-membered ring containing both nitrogen and oxygen. The synthesis of MDMC typically involves the reaction of 6,6-dimethylmorpholine with methyl chloroformate or other carboxylic acid derivatives. The general synthetic route can be summarized as follows:

- Reagents : 6,6-dimethylmorpholine, methyl chloroformate.

- Reaction Conditions : Conducted under basic conditions (e.g., using sodium hydroxide) to facilitate the formation of the ester bond.

- Purification : The product is purified through crystallization or chromatography.

Antimicrobial Properties

MDMC has been evaluated for its antimicrobial properties against various bacterial strains. In a study analyzing dual inhibitors of bacterial topoisomerases, compounds similar to MDMC exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were notably low, indicating potent antibacterial effects.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MDR) | <0.03125 |

| Enterococcus faecalis | <0.25 |

| Acinetobacter baumannii | 1-4 |

| Klebsiella pneumoniae | 1-4 |

These findings suggest that MDMC may serve as a lead compound for developing new antibacterial agents targeting resistant strains .

The mechanism by which MDMC exerts its antibacterial effects likely involves the inhibition of bacterial topoisomerases, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, MDMC disrupts DNA supercoiling and relaxation processes, leading to bacterial cell death.

Case Studies

- In Vivo Efficacy : In a mouse model infected with vancomycin-intermediate Staphylococcus aureus (VISA), MDMC-related compounds demonstrated significant efficacy in reducing bacterial load in thigh infections . This highlights the potential for clinical applications in treating serious infections caused by multidrug-resistant bacteria.

- Safety Profile : Preclinical studies have indicated that MDMC exhibits good metabolic stability and low toxicity in vitro. Its favorable pharmacokinetic properties make it a promising candidate for further development .

Preparation Methods

Esterification of 6,6-Dimethylmorpholine-3-Carboxylic Acid

The primary and direct method for synthesizing methyl 6,6-dimethylmorpholine-3-carboxylate involves the esterification of 6,6-dimethylmorpholine-3-carboxylic acid. This process typically uses methanol as the esterifying agent under acidic or catalytic conditions.

- Starting Material: 6,6-Dimethylmorpholine-3-carboxylic acid

- Reagents: Methanol (anhydrous), acid catalyst (e.g., HCl or sulfuric acid)

- Process: The carboxylic acid is refluxed with methanol, often in the presence of an acid catalyst, to yield the methyl ester.

- Outcome: High yield and purity of this compound hydrochloride can be achieved, suitable for laboratory and industrial scales.

This method benefits from straightforward reaction conditions and the availability of the acid precursor, allowing efficient conversion to the ester.

Preparation of 6,6-Dimethylmorpholine Core via Cyclization of Diisopropanolamine

A key intermediate in the synthesis of this compound is 2,6-dimethylmorpholine, which can be prepared from diisopropanolamine through acid-catalyzed cyclization.

- Starting Material: Diisopropanolamine

- Catalyst: Concentrated sulfuric acid

- Conditions: Heating at 180–220 °C, with careful control of temperature to avoid decomposition and carbonization of organic material.

- Mechanism: The diisopropanolamine undergoes dehydration and ring closure to form 2,6-dimethylmorpholine isomers, predominantly the cis isomer, which is more desirable for further synthesis.

- Improvements: Adding both reactants simultaneously to the heated reaction vessel improves yield and reduces side reactions compared to previously reported methods where amine was added slowly to cooled sulfuric acid.

| Parameter | Traditional Method (US Pat. No. 3,083,202) | Improved Method (EP0094565B1) |

|---|---|---|

| Temperature | ~200 °C | 180–200 °C with simultaneous addition |

| Yield | Lower due to decomposition | Higher overall yield and cis isomer enrichment |

| Reaction Time | Longer (cooling then heating) | Reduced, reaction starts during addition |

| Energy Consumption | High | Lower, heat of reaction utilized effectively |

| Side Products | Deep-colored by-products | Reduced side-products |

| Corrosion in Reactors | Higher due to high temperature | Reduced due to milder conditions |

Purification and Isomer Enrichment

The crude mixture from cyclization contains cis and trans isomers of 2,6-dimethylmorpholine and other positional isomers. Purification and enrichment of the desired cis isomer are critical steps.

- Isomerization: Trans isomers can be converted to cis isomers using hydrogenation catalysts.

- Crystallization: Selective crystallization of cis-2,6-dimethylmorpholine carboxylate from ester solvents such as ethyl acetate, isopropyl acetate, or n-butyl acetate is effective. The cis isomer is less soluble, allowing separation from trans and other isomers.

- Hydrolysis: The purified cis-2,6-dimethylmorpholine carboxylate can be hydrolyzed under alkaline conditions to yield cis-2,6-dimethylmorpholine, which can then be converted into the methyl ester derivative.

Conversion of this compound to Its Hydrochloride Salt

For applications requiring the hydrochloride salt form, this compound can be treated with hydrochloric acid under controlled conditions.

- Procedure: The methyl ester is dissolved in anhydrous methanol, followed by the addition of sodium hydroxide solution to adjust pH and stir for 2 hours at 25 °C.

- Acidification: The reaction mixture is then acidified to pH 1–2 with concentrated hydrochloric acid and concentrated under reduced pressure to afford the hydrochloride salt as a white solid with high purity and quantitative yield.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Cyclization | Diisopropanolamine + H2SO4 → 2,6-dimethylmorpholine | 180–200 °C, simultaneous addition of reagents |

| 2. Isomer Separation | Fractional distillation and catalytic isomerization | Hydrogenation catalysts for trans to cis conversion |

| 3. Crystallization & Purification | Cis-2,6-dimethylmorpholine carboxylate crystallized from ester solvents | Ethyl acetate, isopropyl acetate, n-butyl acetate |

| 4. Esterification | 6,6-Dimethylmorpholine-3-carboxylic acid + methanol → methyl ester | Acid catalyst, reflux conditions |

| 5. Hydrochloride Salt Formation | Methyl ester + NaOH + HCl → this compound hydrochloride | Room temperature, pH control, vacuum concentration |

Research Findings and Practical Considerations

- The improved cyclization method reduces energy consumption and corrosion while increasing yield and cis isomer content, which is crucial for downstream applications.

- The use of ester solvents in purification exploits solubility differences, enabling efficient separation of isomers without extensive chromatographic methods.

- The esterification and salt formation steps are robust, allowing for high purity products suitable for pharmaceutical and synthetic applications.

- Careful control of temperature and reagent addition rates is essential to minimize by-products and maximize yield.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 6,6-dimethylmorpholine-3-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as cyclization of precursor amines with carbonyl-containing reagents. For example, morpholine derivatives are often synthesized via nucleophilic substitution or condensation reactions. Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during cyclization .

- Catalyst Selection : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) influence reaction efficiency and regioselectivity .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .

- Data Contradiction : Conflicting reports on optimal pH for cyclization (pH 7 vs. pH 9) suggest systematic screening is necessary .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm stereochemistry and substituent positions. For morpholine derivatives, characteristic peaks for methyl groups appear at δ 1.2–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects fragmentation patterns .

- X-ray Crystallography : Resolves crystal structure ambiguities, particularly for stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Dose-Response Studies : Compare EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify context-dependent effects .

- Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) to isolate activity drivers .

- Meta-Analysis : Aggregate data from peer-reviewed studies, excluding commercial sources (e.g., BenchChem) due to potential bias .

Q. What strategies mitigate solubility and stability challenges during in vitro assays?

- Methodological Answer :

- Solvent Optimization : Use DMSO for initial stock solutions (≤10 mM) and dilute in assay buffers with surfactants (e.g., Tween-20) to prevent precipitation .

- Stability Profiling : Conduct accelerated degradation studies under varying pH (3–9) and temperature (4–37°C) to identify degradation pathways .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs) .

- MD Simulations : Assess conformational stability of derivatives in biological membranes over 100-ns trajectories .

Critical Analysis of Contradictory Evidence

- Stereochemical Outcomes : Conflicting reports on the dominance of cis vs. trans isomers in synthesis (e.g., vs. ) suggest reaction conditions (e.g., solvent polarity) critically influence stereoselectivity.

- Biological Activity : Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences) or impurities in compound batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.